6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide
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Overview
Description
6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide typically involves multiple steps. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced amide or nitrile derivatives.
Scientific Research Applications
6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound has shown potential antimicrobial activity against various microbial strains.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in microbial cells, leading to antimicrobial effects. The compound may inhibit essential enzymes or disrupt cell membrane integrity, resulting in the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide derivatives: These compounds share a similar core structure and exhibit various biological activities.
Thienopyridine derivatives: These compounds are synthesized from similar precursors and have shown antimicrobial properties.
Uniqueness
6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide is unique due to the presence of the chloro and cyano groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to other pyridine derivatives.
Properties
IUPAC Name |
6-chloro-2-N-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-13-11(14(18)21)5-6-12(20-13)15(22)19-10-3-1-9(2-4-10)7-8-17/h1-6H,7H2,(H2,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKDECKUWUVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=NC(=C(C=C2)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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